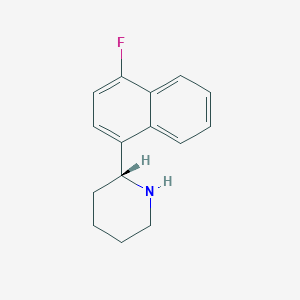
9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H32N4O2 . It is a derivative of anthraquinone, characterized by the presence of two dimethylamino propyl groups attached to the amino groups at positions 1 and 4 of the anthracenedione structure. This compound is known for its vibrant blue color and has applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- typically involves the reaction of 9,10-anthraquinone with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- is used as a redox-active molecule in nonaqueous redox flow batteries. Its ability to undergo multiple reversible oxidation states makes it a promising candidate for energy storage applications .
Biology and Medicine: Its structure allows for modifications that can enhance its activity against certain types of cancer cells .
Industry: In the industrial sector, this compound is used as a dye and pigment due to its vibrant blue color. It is also employed in the synthesis of other complex organic molecules .
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of antitumor agents .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis((2-ethylhexyl)amino)-9,10-anthracenedione
- 1,4-Bis((3-(dimethylamino)propyl)amino)anthraquinone
- 1,4-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione
Uniqueness: Compared to similar compounds, 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- stands out due to its enhanced solubility in organic solvents and its ability to undergo multiple reversible redox reactions. These properties make it particularly suitable for applications in redox flow batteries and as a potential antitumor agent .
Eigenschaften
CAS-Nummer |
52869-33-7 |
|---|---|
Molekularformel |
C24H32N4O2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3 |
InChI-Schlüssel |
VHYAWLPWWTTXKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



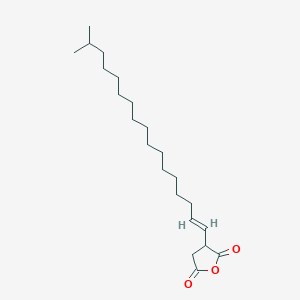
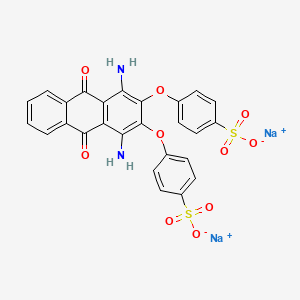
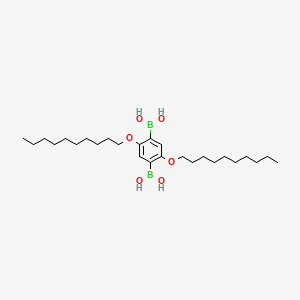

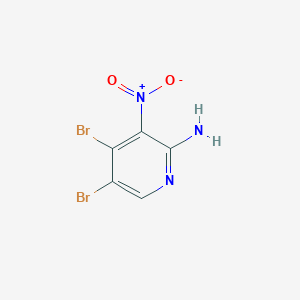
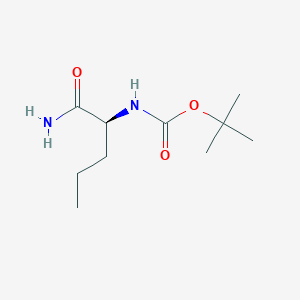


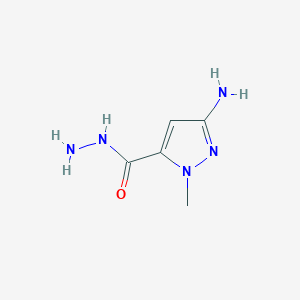
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)

